molecular formula C27H30ClN7O2 B608915 突变型 EGFR 抑制剂 CAS No. 1421373-62-7

突变型 EGFR 抑制剂

货号 B608915
CAS 编号: 1421373-62-7
分子量: 520.034
InChI 键: SUPQPCQJBYPRPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of these inhibitors involves complex chemical processes. For instance, the compound ASK120067, a novel inhibitor of EGFR T790M, was identified through various antitumor activities and potential resistance mechanism studies . The development of these inhibitors often involves the use of machine learning models and guide subsequent inhibitor synthesis .


Molecular Structure Analysis

The molecular structure of these inhibitors is designed to specifically target and bind to the ATP-binding site of the EGFR enzyme . The structure of these inhibitors is often determined through computational methods, including molecular docking and dynamics simulations .


Physical And Chemical Properties Analysis

The physical and chemical properties of these inhibitors are often determined through in silico and in vitro studies . These properties are crucial for understanding the drug’s efficacy and potential side effects.

科学研究应用

  1. EGFR 突变型 NSCLC 的治疗:EGFR 酪氨酸激酶抑制剂(TKI)单药疗法以及与化疗或抗血管生成药物联合使用,显着延长了 EGFR 突变型 NSCLC 患者的生存期。然而,由于获得性耐药性导致的疾病进展是一个普遍的挑战。研究重点关注罕见的 EGFR 突变亚型、脑转移和基于 EGFR TKI 的联合疗法 (Lu, Jie, & Wu, 2022)

  2. 突变型 EGFR 的选择性抑制:已经开展了研究,以鉴定针对致癌 EGFR 突变体的选择性高亲和力不可逆抑制剂,这些抑制剂对野生型 EGFR具有选择性。例如,PF-06747775 是一种临床候选药物,正在针对突变型 EGFR 驱动的 NSCLC 进行 I 期试验评估 (Planken et al., 2017)

  3. 肺部恶性肿瘤的基因组学应用:NSCLC 中的基因组改变(包括 EGFR 突变)已得到深入研究,从而产生了以 EGFR 为靶点的 TKI 的个性化治疗方法 (Büttner, Odenthal, & Merkelbach-Bruse, 2018)

  4. 理解和克服耐药性:继发性 EGFR 突变(如门控 T790M 突变)的产生是耐受一代 EGFR 抑制剂的主要因素。已经研究了针对这种突变的新型抑制剂以克服这个问题 (Zhou et al., 2009)

  5. 激活抗凋亡途径的 EGFR 突变:突变型 EGFR 选择性激活促进细胞存活的途径。靶向这些途径可能有助于提高吉非替尼等 EGFR 抑制剂的疗效 (Sordella, Bell, Haber, & Settleman, 2004)

  6. 在脑转移管理中的作用:正在研究在中枢神经系统 (CNS) 中具有活性的 EGFR 抑制剂,用于管理 EGFR 突变型肺癌的脑转移。这些研究评估了靶向治疗是否可以与放射治疗联合使用或代替放射治疗 (Khandekar, Piotrowska, Willers, & Sequist, 2018)

  7. 与免疫检查点抑制剂的联合:研究正在探索免疫检查点抑制剂 (ICI) 与 EGFR TKI 联合用于 EGFR 突变型 NSCLC 的应用。这种方法旨在解决在这些情况下将 ICI 用作单一疗法时的局限性 (Jin et al., 2020)

安全和危害

While these inhibitors have shown effectiveness in treating certain cancers, they can also have side effects, including skin rashes and dryness, and diarrhea . It’s important for patients to be monitored closely while taking these medications to manage any potential side effects .

未来方向

The development of third-generation EGFR inhibitors that can overcome resistance to first-generation inhibitors is a major focus of current research . Additionally, the development of dual inhibitors targeting EGFR and other proteins is being explored as a potential strategy to overcome resistance .

属性

IUPAC Name

N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPQPCQJBYPRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutant EGFR inhibitor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。